Azepane-4-carbonitrile

Description

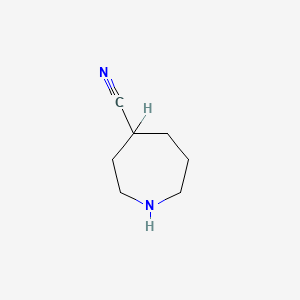

Structure

3D Structure

Properties

IUPAC Name |

azepane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDYAXBCPQKJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Azepane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Azepane-4-carbonitrile. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with predicted values and information from analogous structures to offer a thorough resource for researchers.

Chemical Identity and Physical Properties

This compound, with the CAS number 1259062-50-4, is a saturated seven-membered heterocyclic compound containing a nitrile functional group.[1][2] Its core structure is the azepane ring, a motif of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules and approved drugs.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | ChemScene[2] |

| Molecular Weight | 124.18 g/mol | ChemScene[2] |

| CAS Number | 1259062-50-4 | BLD Pharm[1] |

| Appearance | White solid (predicted) | --- |

| Boiling Point | 244.6 ± 33.0 °C (Predicted) | --- |

| Density | 0.97 ± 0.1 g/cm³ (Predicted) | --- |

| Melting Point | Not available | --- |

| Solubility | Not available | --- |

| SMILES | N#CC1CCNCCC1 | ChemScene[2] |

| Topological Polar Surface Area (TPSA) | 35.82 Ų | ChemScene[2] |

| logP | 0.89968 | ChemScene[2] |

Synthesis and Reactivity

A potential synthetic workflow is outlined below:

Caption: A possible synthetic route to this compound.

The reactivity of this compound is dictated by its two primary functional groups: the secondary amine of the azepane ring and the nitrile group. The secondary amine is basic and can undergo N-alkylation, acylation, and other typical amine reactions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a handle for further functionalization.

Spectral Characterization

Detailed spectral data for this compound is not publicly available. However, based on its structure, the following spectral characteristics can be predicted:

3.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show broad, overlapping multiplets in the aliphatic region (approximately 1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring. The proton on the carbon bearing the nitrile group (C4-H) would likely appear as a multiplet around 2.5-3.0 ppm. The N-H proton of the secondary amine would appear as a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

3.2. 13C NMR Spectroscopy

The 13C NMR spectrum would be expected to show a signal for the nitrile carbon in the range of 115-125 ppm. The carbons of the azepane ring would appear in the aliphatic region, typically between 25 and 55 ppm. The carbon attached to the nitrile group (C4) would be expected at the lower end of this range.

3.3. Infrared (IR) Spectroscopy

The IR spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2220-2260 cm⁻¹. A medium to weak absorption corresponding to the N-H stretching of the secondary amine would be expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the methylene groups will be observed around 2850-2960 cm⁻¹.

3.4. Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) at m/z = 124. Common fragmentation patterns would involve the loss of the nitrile group or fragmentation of the azepane ring.

Biological and Pharmacological Context

While there is no specific information on the biological activity of this compound, the azepane scaffold is a key component in a wide array of pharmacologically active compounds.[3][5] Azepane derivatives have been investigated for a variety of therapeutic applications, including as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and protein kinase B (PKB).[9][10] The conformational flexibility of the seven-membered ring is often crucial for its biological activity.[5]

The presence of the nitrile group can also influence biological activity. Nitriles are present in a number of approved drugs and can act as metabolic precursors to amides or carboxylic acids, or participate in key binding interactions with biological targets.

The logical relationship for considering the potential of this compound in drug discovery is illustrated below:

Caption: Rationale for the drug discovery interest in this compound.

Safety and Handling

Specific handling precautions for this compound are not detailed, but as with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a simple, yet potentially valuable, building block for medicinal chemistry and drug discovery. While comprehensive experimental data is currently limited, this guide provides a summary of its known and predicted properties. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully explore its potential in the development of new therapeutic agents.

References

- 1. 1259062-50-4|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Rapid Assembly of Saturated Nitrogen Heterocycles in One-Pot: Diazo-Heterocycle "Stitching" by N-H Insertion and Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Azepane-4-carbonitrile: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1259062-50-4 Molecular Formula: C₇H₁₂N₂ Molecular Weight: 124.18 g/mol

This technical guide provides a comprehensive overview of Azepane-4-carbonitrile, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of detailed, peer-reviewed research on this specific compound, this document summarizes the existing data from chemical suppliers and highlights its use in a patented synthetic protocol. The broader context of the azepane scaffold's significance in pharmaceutical research is also discussed.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are computational predictions and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | ChemScene[1] |

| Molecular Weight | 124.18 | ChemScene[1] |

| CAS Number | 1259062-50-4 | ChemScene[1] |

| Synonyms | This compound hydrochloride | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 35.82 Ų | ChemScene[1] |

| logP | 0.89968 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Synthesis and Characterization

While a specific protocol for the synthesis of this compound is not available, the synthesis of functionalized azepanes is an active area of research. General strategies often involve ring-closing reactions, ring-expansion of cyclic precursors, and multi-step sequences.

Application in Synthesis: A Patented Example

A recent patent application (WO2025076044A1) discloses the use of this compound hydrochloride in the synthesis of a complex molecule targeting Kras, a protein implicated in various cancers.[3] This provides a concrete example of its application as a building block in the development of potential therapeutic agents.

Experimental Protocol Snippet from WO2025076044A1

The following is an adapted experimental protocol from the aforementioned patent, detailing a reaction step involving this compound.

Reaction: Synthesis of 1-(2,7-Dichloro-8-fluoro-pyrido[4,3-d]pyrimidin-4-yl)this compound.[3]

Reagents and Materials:

-

2,4,7-trichloro-8-fluoro-pyrido[4,3-d]pyrimidine

-

This compound hydrochloride (CAS# 1259062-50-4)[3]

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Water

-

Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether (PE)

-

Ethyl Acetate (EA)

Procedure:

-

To a solution of 2,4,7-trichloro-8-fluoro-pyrido[4,3-d]pyrimidine (982 mg, 3.89 mmol) and this compound hydrochloride (750 mg, 4.67 mmol) in DCM (18 mL) was added DIEA (1.51 g, 11.6 mmol, 2.03 mL) at 0 °C.[3]

-

The mixture was stirred at 25 °C for 0.5 hours.[3]

-

Upon completion, the reaction was diluted with water (20 mL), and the residue was extracted with DCM (3 x 30 mL).[3]

-

The combined organic layers were dried over Na₂SO₄, filtered, and the filtrate was concentrated in vacuo to give a residue.[3]

-

The crude product was triturated with PE:EA=4:1 to afford the title compound.[3]

Experimental Workflow Diagram

Caption: Synthetic workflow for the preparation of a substituted azepane derivative.

The Azepane Scaffold in Drug Discovery

The azepane ring system is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its seven-membered ring provides a three-dimensional structure that can be exploited to achieve high affinity and selectivity for biological targets. The conformational flexibility of the azepane ring allows for the presentation of substituents in diverse spatial arrangements, facilitating the optimization of drug-receptor interactions.

While no specific biological activity has been reported for this compound itself, the broader class of azepane derivatives has demonstrated a wide range of pharmacological activities, including:

-

Anticancer: As exemplified by the patent application mentioned above.

-

Antiviral

-

Antidiabetic

-

Central Nervous System (CNS) activity

The nitrile group in this compound is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a valuable starting point for the synthesis of a diverse library of azepane-containing compounds for biological screening.

Conclusion

This compound is a commercially available building block with potential for use in drug discovery and development. While detailed characterization and synthesis data in the public scientific literature are currently scarce, its inclusion in a patent for the synthesis of a Kras-targeting agent underscores its relevance. The broader importance of the azepane scaffold in medicinal chemistry suggests that this compound and its derivatives are promising candidates for further investigation in the quest for novel therapeutics. Further research is warranted to fully elucidate the synthesis, characterization, and biological activity of this compound.

References

The Azepane Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry. Its unique structural properties, including inherent three-dimensionality and conformational flexibility, grant access to a broader chemical space compared to more common five- and six-membered rings.[1] This allows for the development of highly potent and selective modulators of a wide array of biological targets. The azepane motif is a key pharmacophore in numerous natural products and is present in over 20 FDA-approved drugs, highlighting its therapeutic significance across various diseases, including cancer, allergic conditions, and neurodegenerative disorders.[2][3]

Therapeutic Applications and Key Drug Examples

The versatility of the azepane scaffold is evident in its broad range of therapeutic applications.[3] Two prominent examples are the multi-kinase inhibitor Lenvatinib, used in oncology, and the antihistamine Bepotastine, for allergic conjunctivitis.

Oncology: Lenvatinib

Lenvatinib is a multi-tyrosine kinase inhibitor that targets several key receptors involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptors (FGFR1–4), and platelet-derived growth factor receptor-alpha (PDGFRα).[4] Its mechanism of action involves the inhibition of these kinases, thereby arresting neo-vessel formation and maturation within the tumor microenvironment.[4]

Quantitative Data: Kinase Inhibition Profile of Lenvatinib

The following table summarizes the in vitro inhibitory activity of Lenvatinib against various kinases.

| Target Kinase | IC50 (nmol/L) | Ki (nmol/L) | Reference |

| VEGFR1 | 4.7 | 1.0 | [4] |

| VEGFR2 | 3.0 | 1.0 | [4] |

| VEGFR3 | 2.3 | 1.0 | [4] |

| FGFR1 | 61 | 221 | [4] |

| FGFR2 | 27 | 8.2 | [4] |

| FGFR3 | 52 | 151 | [4] |

| FGFR4 | 43 | - | [4] |

| PDGFRα | 29 | - | [4] |

| KIT | 85 | 11 | [4] |

| RET | 6.4 | 1.5 | [4] |

Allergic Disease: Bepotastine

Bepotastine is a second-generation antihistamine that exhibits a multi-faceted mechanism of action. It is a potent and selective histamine H1 receptor antagonist, a mast cell stabilizer, and an inhibitor of eosinophil migration.[5][6][7][8] This combination of activities allows it to effectively alleviate the symptoms of allergic conjunctivitis by blocking the effects of histamine and preventing the release of other pro-inflammatory mediators.[5]

Quantitative Data: Biological Activity of Bepotastine

The following table summarizes the in vitro activity of Bepotastine.

| Activity | Target/Assay | IC50 / ED50 | Reference |

| Mast Cell Degranulation Inhibition | Human Conjunctival Mast Cells | 252 µM (IC50) | [4] |

| Histamine-induced Vascular Permeability | Guinea Pig Model | 0.028% (ED50) | [4] |

| Eosinophil Chemotaxis Inhibition | LTB4-induced | >0.1 mM | [9] |

| Histamine Release Inhibition | Rat Peritoneal Mast Cells | ~1 mM | [9] |

Signaling Pathways Modulated by Azepane-Containing Drugs

A deep understanding of the molecular pathways affected by azepane derivatives is critical for rational drug design.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10] Lenvatinib has been shown to attenuate the phosphorylation of Akt, a key downstream effector in this pathway, in a dose-dependent manner.

BACE1 Cleavage of Amyloid Precursor Protein (APP)

In the context of Alzheimer's disease, the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key therapeutic strategy. BACE1 initiates the amyloidogenic pathway by cleaving APP, leading to the formation of amyloid-β (Aβ) peptides.[5][9] Azepane-based compounds have been developed as potent BACE1 inhibitors.

Experimental Protocols

Representative Synthesis of a Substituted Azepane Derivative

The synthesis of functionalized azepanes can be achieved through various strategies, including ring-closing metathesis, ring expansion, and intramolecular cyclization. The following protocol is a representative example of a multi-step synthesis to produce a substituted azepane.

Objective: To synthesize a 4-substituted azepane derivative via a sequence of asymmetric allylation, olefin cross-metathesis, and hydrogenation.

Materials:

-

Cyclic β-oxoester

-

Allyl alcohol

-

Palladium(II) acetate (Pd(OAc)2)

-

Tris(4-fluorophenyl)phosphine

-

O-TBDPS-L-threonine

-

Toluene

-

Acrylonitrile

-

Hoveyda-Grubbs II catalyst

-

Hydrogen gas

-

Palladium on carbon (Pd/C)

-

Acetic acid

-

Methanol

Procedure:

-

Asymmetric Allylation: In a nitrogen-flushed flask, dissolve the cyclic β-oxoester in toluene. Add Pd(OAc)2 (5 mol%), tris(4-fluorophenyl)phosphine (15 mol%), and O-TBDPS-L-threonine (20 mol%). Add allyl alcohol (1.1 equiv.) and stir the reaction mixture at 40°C for 18 hours. Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure and purify the crude product by column chromatography to yield the α-allyl-β-oxoester.

-

Olefin Cross-Metathesis: To a solution of the α-allyl-β-oxoester in toluene, add acrylonitrile (1.5 equiv.) and Hoveyda-Grubbs II catalyst (1 mol%). Heat the mixture to 90°C for 18 hours. Add an additional portion of acrylonitrile (2.5 equiv.) and catalyst (1 mol%) and continue heating for another 6 hours. After cooling to room temperature, concentrate the reaction mixture and purify by column chromatography.

-

Reductive Cyclization/Hydrogenation: Dissolve the product from the previous step in methanol and add acetic acid (5 equiv.) and 10% Pd/C (10% w/w). Place the reaction vessel in a high-pressure reactor and purge with hydrogen gas. Pressurize the reactor to 11 bar with hydrogen and heat to 80°C for 24 hours. After cooling and carefully venting the reactor, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the final 4-substituted azepane derivative.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an azepane-containing compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

Azepane-containing test compound

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cancer cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the azepane-containing compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include wells for vehicle control (medium with the highest concentration of DMSO used) and a positive control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[8]

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[1]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The azepane scaffold continues to be a highly valuable and privileged structure in drug discovery. Its conformational flexibility and ability to present substituents in a distinct three-dimensional space allow for the fine-tuning of pharmacological properties. The successful clinical application of azepane-containing drugs like Lenvatinib and Bepotastine in diverse therapeutic areas underscores the scaffold's broad utility. Future research focusing on novel synthetic methodologies to access diverse and complex azepane derivatives, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly lead to the discovery of new and improved therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]

The Nitrile Functional Group: A Linchpin in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The nitrile functional group (-C≡N), once viewed with caution in medicinal chemistry, has emerged as a versatile and valuable pharmacophore in a wide array of bioactive molecules. Its unique electronic properties, compact size, and metabolic stability have propelled a surge in the development of nitrile-containing therapeutics.[1][2] This technical guide provides a comprehensive overview of the multifaceted roles of the nitrile group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

The Strategic Importance of the Nitrile Moiety in Bioactive Molecules

The nitrile group's utility in drug design stems from a combination of its distinct physicochemical and biological characteristics. It is a small, linear functional group with a strong dipole moment, making it an effective hydrogen bond acceptor.[3][4] This allows it to mimic other polar functional groups and engage in crucial interactions within protein binding pockets.

Metabolic Stability: A key advantage of the nitrile group is its general resistance to metabolic degradation. In most nitrile-containing pharmaceuticals, the -C≡N group passes through the body unchanged, with metabolism occurring at other sites on the molecule.[1][5] This metabolic robustness can significantly improve a drug's pharmacokinetic profile. However, it is important to note that alkylnitriles with an adjacent proton can be oxidized by cytochrome P450 enzymes, potentially leading to the release of cyanide.[1][6]

Bioisosteric Replacement: The nitrile group is frequently employed as a bioisostere for various functional groups, including carbonyls, hydroxyls, carboxyls, and halogens.[5][7][8] This allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a lead compound to enhance its efficacy and safety profile. For instance, the nitrile in bicalutamide, an androgen receptor antagonist, mimics the 3-keto functionality of dihydrotestosterone, enabling it to bind effectively to the receptor's active site.[3][9]

Enhancing Binding Affinity and Selectivity: The strong electron-withdrawing nature of the nitrile group can polarize adjacent aromatic systems, optimizing π-π stacking interactions with aromatic amino acid residues in the target protein.[2] Furthermore, its ability to act as a hydrogen bond acceptor allows it to form critical interactions with amino acid side chains like serine and arginine, anchoring the drug molecule within the binding site and enhancing its affinity and selectivity.[3][9]

Covalent Inhibition: In a growing number of drugs, the nitrile group acts as an electrophilic "warhead," forming a covalent bond with a nucleophilic residue (typically cysteine or serine) in the active site of the target enzyme.[10] This can lead to either reversible or irreversible inhibition, offering a powerful strategy for achieving potent and durable therapeutic effects.[10] The reactivity of the nitrile can be modulated by adjacent structural elements, allowing for the design of inhibitors with specific covalent properties.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of prominent nitrile-containing drugs, illustrating the impact of the nitrile functional group on their biological activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of Selected Nitrile-Containing Drugs

| Drug | Target | IC50 | Reference(s) |

| Anastrozole | Aromatase (CYP19A1) | ~15 nM | [11] |

| Vildagliptin | Dipeptidyl Peptidase-4 (DPP-IV) | 4.5 - 62 nM | [12][13] |

| Tofacitinib | JAK1 | 2.9 - 112 nM | [2][5][14] |

| JAK2 | 1.2 - 20 nM | [2][5][14] | |

| JAK3 | 1 - 1.6 nM | [2][5][14] | |

| Ruxolitinib | JAK1 | 2.7 - 3.3 nM | [7][9][15] |

| JAK2 | 2.8 - 4.5 nM | [7][9][15] |

Table 2: Pharmacokinetic Parameters of Selected Nitrile-Containing Drugs in Humans

| Drug | Bioavailability | Half-life (t1/2) | Protein Binding | Primary Metabolism | Reference(s) |

| Anastrozole | High (oral) | 40 - 50 hours | 40% | N-dealkylation, hydroxylation, glucuronidation | [1][16] |

| Vildagliptin | 85% (oral) | 1.3 - 2.4 hours | 9.3% | Hydrolysis | [11][12] |

| Tofacitinib | ~74% (oral) | ~3 hours | ~40% | CYP3A4, CYP2C19 | [1][17][18][19] |

| Ruxolitinib | High (oral) | ~3 hours | ~97% | CYP3A4, CYP2C9 | [7] |

Signaling Pathways and Mechanisms of Action

The nitrile-containing drugs highlighted in this guide exert their therapeutic effects by modulating key signaling pathways implicated in various diseases.

Anastrozole and Aromatase Inhibition: Anastrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer.[5][10] It competitively inhibits the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis – the conversion of androgens to estrogens. By blocking this conversion, anastrozole significantly reduces circulating estrogen levels, thereby depriving hormone-dependent breast cancer cells of their primary growth stimulus.[5][20]

Vildagliptin and DPP-IV Inhibition in Diabetes: Vildagliptin is a dipeptidyl peptidase-4 (DPP-IV) inhibitor used for the treatment of type 2 diabetes. DPP-IV is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. By inhibiting DPP-IV, vildagliptin increases the levels of active incretins, leading to improved glycemic control.[21][22][23]

Tofacitinib/Ruxolitinib and JAK-STAT Signaling in Inflammation: Tofacitinib and Ruxolitinib are inhibitors of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical cascade that transduces signals from a wide range of cytokines and growth factors, playing a central role in immunity and inflammation.[14][24] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes. By inhibiting JAKs, tofacitinib and ruxolitinib block this signaling cascade, leading to a broad immunosuppressive and anti-inflammatory effect.[15][25]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of nitrile-containing bioactive molecules.

Synthesis of Vildagliptin

This protocol describes a common synthetic route to Vildagliptin.[6][16][19][26]

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

-

To a solution of L-proline (1 equivalent) in tetrahydrofuran (THF), slowly add chloroacetyl chloride (1.5 equivalents) at 0°C.

-

Stir the mixture and reflux for 2.5 hours.

-

After completion, cool the reaction to room temperature, dilute with water, and stir for 20 minutes.

-

Add saturated brine and ethyl acetate for extraction.

-

Collect the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the product.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

-

React (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid with acetonitrile in the presence of sulfuric acid.

-

This one-pot reaction converts the carboxylic acid to the corresponding nitrile.

-

Work-up involves neutralization and extraction to isolate the carbonitrile intermediate.

Step 3: Synthesis of 3-amino-1-adamantanol

-

Prepare 3-amino-1-adamantanol from 1-aminoadamantane hydrochloride via oxidation with a mixture of sulfuric acid and nitric acid, using boric acid as a catalyst.

-

The reaction is followed by hydrolysis and extraction with ethanol to yield the desired amino alcohol.

Step 4: Synthesis of Vildagliptin

-

React (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol in a suitable solvent with a base.

-

The nucleophilic substitution of the chlorine atom by the amino group of 3-amino-1-adamantanol yields Vildagliptin.

-

Purify the final product by crystallization.

In Vitro DPP-IV Inhibition Assay

This fluorescence-based assay is used to determine the inhibitory activity of compounds against DPP-IV.[7][27][28][29][30]

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-aminomethylcoumarin (AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the diluted test compound and the DPP-IV enzyme solution. Include wells for 100% initial activity (enzyme and solvent, no inhibitor) and background (buffer and solvent, no enzyme).

-

Incubate the plate at 37°C for 10 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-IV substrate (Gly-Pro-AMC) to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro JAK2 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of compounds against the JAK2 enzyme.[2][31][32]

Materials:

-

Recombinant human JAK2 enzyme

-

Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (dissolved in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well assay plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add a solution containing the JAK2 enzyme and substrate peptide to each well.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be close to its Km value for JAK2.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

In Vitro Metabolic Stability Assay using Liver Microsomes

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[28][33][34][35]

Materials:

-

Pooled human liver microsomes

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Test compound (dissolved in a suitable solvent like acetonitrile or DMSO)

-

Acetonitrile (for reaction termination)

-

Internal standard

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound.

-

Prepare the incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Pre-warm the incubation mixture and the test compound solution at 37°C.

-

Initiate the reaction by adding the test compound to the incubation mixture.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Determine the rate of disappearance of the parent compound and calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

The nitrile functional group has firmly established its place as a cornerstone of modern medicinal chemistry. Its diverse roles, from a metabolically stable bioisostere to a reactive covalent warhead, provide drug designers with a powerful tool to optimize lead compounds into effective therapeutics.[1][10] The successful clinical application of numerous nitrile-containing drugs across a wide range of diseases is a testament to the versatility and efficacy of this unique pharmacophore. A thorough understanding of the principles outlined in this guide will undoubtedly facilitate the rational design and development of the next generation of innovative, nitrile-bearing medicines.

References

- 1. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. cellsignal.jp [cellsignal.jp]

- 4. researchgate.net [researchgate.net]

- 5. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]

- 7. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. abmole.com [abmole.com]

- 11. Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ruxolitinib [bio-gems.com]

- 16. Anastrozole - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Population pharmacokinetics of tofacitinib in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cellagentech.com [cellagentech.com]

- 22. An overview of the pharmacology and pharmacokinetics of the newer generation aromatase inhibitors anastrozole, letrozole, and exemestane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. adooq.com [adooq.com]

- 24. docetp.mpa.se [docetp.mpa.se]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin | Semantic Scholar [semanticscholar.org]

- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 28. researchgate.net [researchgate.net]

- 29. The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

- 32. mercell.com [mercell.com]

- 33. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 34. researchgate.net [researchgate.net]

- 35. mttlab.eu [mttlab.eu]

Azepane-4-carbonitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azepane-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a plausible synthetic route, and discusses its relevance within the broader context of drug development.

Core Physicochemical Properties

This compound, with the molecular formula C₇H₁₂N₂, is a saturated seven-membered heterocyclic amine bearing a nitrile functional group. The presence of the azepane ring, a scaffold found in various bioactive molecules, and the reactive nitrile group make it a valuable building block for the synthesis of more complex pharmaceutical agents.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂ | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| Exact Mass | 124.100048 Da | |

| Topological Polar Surface Area (TPSA) | 35.82 Ų | [1] |

| logP (octanol-water partition coefficient) | 0.89968 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Strecker synthesis, a well-established reaction for the preparation of α-aminonitriles from aldehydes or ketones.[2][3][4] In this case, the starting material would be azepan-4-one.

Experimental Protocol: Strecker Synthesis of this compound

This protocol is based on the general principles of the Strecker amino acid synthesis.[2][3][4]

Materials:

-

Azepan-4-one

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ammonia solution (aqueous)

-

Methanol or Ethanol

-

Dichloromethane or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for workup, if necessary)

-

Sodium bicarbonate solution (for workup)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve azepan-4-one in methanol or ethanol. Add a solution of ammonium chloride and aqueous ammonia. Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the corresponding imine.

-

Cyanide Addition: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add a solution of sodium cyanide or potassium cyanide in water dropwise to the cooled mixture. Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as indicated by TLC or GC-MS.

-

Workup and Extraction: Quench the reaction by adding water. Extract the aqueous mixture with an organic solvent such as dichloromethane. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Applications in Drug Discovery

The azepane scaffold is a key structural motif in a variety of biologically active compounds, demonstrating a wide range of pharmacological activities including anticancer, antidiabetic, and antiviral properties.[5] The conformational flexibility of the seven-membered ring allows for optimal binding to various biological targets. Azepane-based compounds have shown promise as inhibitors of various enzymes and modulators of receptors.[5]

While specific biological targets for this compound are not extensively documented in publicly available literature, its structure suggests potential as a precursor for the synthesis of novel therapeutic agents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing a versatile handle for further chemical modifications.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the utilization of a novel chemical entity like this compound in a drug discovery program.

Caption: A logical workflow for the integration of a novel compound in a drug discovery pipeline.

This whitepaper serves as a foundational resource for researchers interested in this compound. The provided information on its properties and synthesis, combined with the broader context of the azepane scaffold's importance in medicinal chemistry, highlights its potential as a valuable tool in the development of new therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation for Azepane-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane-4-carbonitrile is a saturated heterocyclic compound featuring a seven-membered azepane ring and a nitrile functional group. Its molecular formula is C₇H₁₂N₂ with a molecular weight of 124.18 g/mol .[1] As a functionalized azepane, this molecule serves as a valuable building block in medicinal chemistry and drug discovery. Accurate structural elucidation is paramount for its application, and this is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides an in-depth overview of the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data for this compound. As experimental spectra for this specific compound are not widely published, this guide utilizes predicted data based on its known structure to illustrate the principles of spectroscopic interpretation.

Predicted Spectroscopic Data Presentation

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.05 | m | 1H | H-4 |

| ~ 2.90 | t | 2H | H-7 |

| ~ 2.75 | t | 2H | H-2 |

| ~ 2.00 | m | 2H | H-3 (axial/eq) |

| ~ 1.85 | m | 2H | H-5 (axial/eq) |

| ~ 1.70 | m | 2H | H-6 |

| ~ 1.60 | s (broad) | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 122.0 | C≡N |

| ~ 48.0 | C-2, C-7 |

| ~ 35.0 | C-3, C-5 |

| ~ 30.0 | C-6 |

| ~ 28.0 | C-4 |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3350 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| 2920, 2850 | Strong | C-H Asymmetric & Symmetric Stretch |

| ~ 2245 | Medium, Sharp | C≡N Stretch (Nitrile) |

| ~ 1450 | Medium | C-H Bend (Scissoring) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 124 | [M]⁺ (Molecular Ion) |

| 123 | [M-H]⁺ |

| 97 | [M-HCN]⁺ |

| 83 | [M-CH₂CN]⁺ |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ |

In-Depth Spectroscopic Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum provides detailed information about the proton environment.

-

N-H Proton: A broad singlet is expected around 1.60 ppm for the amine proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

-

H-4 Proton: The single proton at the carbon bearing the nitrile group (C-4) is expected to be a multiplet around 3.05 ppm. It is coupled to the four adjacent protons on C-3 and C-5, resulting in a complex splitting pattern.

-

H-2 and H-7 Protons: The protons on the carbons adjacent to the nitrogen (C-2 and C-7) are deshielded by the electronegative nitrogen atom and are predicted to appear as triplets around 2.75 ppm and 2.90 ppm, respectively, due to coupling with the protons on C-3 and C-6.

-

Ring Protons (H-3, H-5, H-6): The remaining methylene protons on the azepane ring are expected in the aliphatic region (1.70 - 2.00 ppm) as overlapping multiplets.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

-

Nitrile Carbon: The carbon of the nitrile group (C≡N) is expected to have the most downfield shift, around 122.0 ppm.

-

Carbons Adjacent to Nitrogen (C-2, C-7): These carbons are deshielded by the nitrogen and are predicted to resonate around 48.0 ppm.

-

Methine Carbon (C-4): The carbon attached to the nitrile group is expected around 28.0 ppm.

-

Other Ring Carbons (C-3, C-5, C-6): The remaining aliphatic carbons of the ring are predicted to appear in the range of 30.0-35.0 ppm.

Infrared (IR) Spectrum Analysis

The IR spectrum is crucial for identifying the key functional groups.

-

Nitrile Group (C≡N): A sharp, medium-intensity absorption band is predicted around 2245 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.[2]

-

Amine Group (N-H): A medium-intensity, sharp peak around 3350 cm⁻¹ is expected for the N-H stretching vibration of the secondary amine.

-

Aliphatic C-H Bonds: Strong absorption bands between 2920 cm⁻¹ and 2850 cm⁻¹ are characteristic of the C-H symmetric and asymmetric stretching vibrations of the methylene groups in the azepane ring.[2]

Mass Spectrometry (MS) Analysis

Electron Ionization (EI) mass spectrometry would likely lead to the following key signals:

-

Molecular Ion Peak: The molecular ion peak, [M]⁺, would be observed at an m/z of 124, corresponding to the molecular weight of this compound.

-

Key Fragments: The fragmentation pattern provides structural clues. A common fragmentation is the loss of a hydrogen atom to give a peak at m/z 123. The loss of hydrogen cyanide (HCN) from the molecular ion would result in a fragment at m/z 97. Alpha-cleavage adjacent to the nitrogen is also a common pathway for cyclic amines, leading to various smaller fragments.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a more concentrated sample may be required to achieve a good signal-to-noise ratio.

-

-

Referencing: Chemical shifts are referenced internally to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is likely a solid, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

First, a background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric CO₂ and H₂O absorptions.

-

The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization Method: Electron Ionization (EI) is a common method for small, relatively stable organic molecules. It typically operates at 70 eV to induce fragmentation and create a characteristic mass spectrum.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The analyzer scans a specified mass range (e.g., m/z 30-300) to detect the molecular ion and its fragment ions.

Mandatory Visualizations

Caption: Workflow for Spectroscopic Analysis.

Caption: Predicted MS Fragmentation Pathway.

References

Conformational Analysis of the Azepane Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a significant structural motif in a wide array of pharmacologically active compounds and natural products. Its inherent flexibility and the existence of multiple low-energy conformations play a crucial role in determining the biological activity and pharmacokinetic properties of azepane-containing molecules. This technical guide provides an in-depth exploration of the conformational landscape of the azepane ring system, detailing the key conformers, their relative energies, and the experimental and computational methodologies used for their characterization.

Core Concepts in Azepane Conformation

The conformational flexibility of the azepane ring gives rise to several non-planar structures, with the most significant being the chair, boat, and twist-boat conformations. Computational studies, primarily employing high-level electronic structure calculations, have established that the twist-chair conformation is the most stable, while the chair form often represents a transition state in the interconversion pathway. The presence of the heteroatom and substituents can further influence the relative energies and populations of these conformers.

The ring strain energy of azepane has been calculated to be approximately 5.33 kcal/mol using the M06-2X functional and 5.09 kcal/mol at the MP2 level of theory[1]. This inherent strain influences the ring's puckering and the energetic barriers between different conformations.

Quantitative Conformational Data

The following table summarizes key quantitative data for the primary conformers of the azepane ring, derived from computational studies. These values provide a basis for understanding the relative stability and geometry of each conformation.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Twist-Chair | 0.00 (Global Minimum) | C6-N1-C2-C3: ~70-80, N1-C2-C3-C4: ~-40-50, C2-C3-C4-C5: ~70-80 |

| Chair | Transition State | C6-N1-C2-C3: ~60-70, N1-C2-C3-C4: ~-60-70, C2-C3-C4-C5: ~60-70 |

| Boat | Higher Energy Conformer | C6-N1-C2-C3: ~0, N1-C2-C3-C4: ~70-80, C3-C4-C5-C6: ~0 |

| Twist-Boat | Local Minimum | C6-N1-C2-C3: ~40-50, N1-C2-C3-C4: ~-70-80, C2-C3-C4-C5: ~40-50 |

Note: The exact values of dihedral angles can vary depending on the specific computational method and basis set used. The values presented are representative approximations.

Conformational Interconversion Pathway

The interconversion between different azepane conformers is a dynamic process that can be visualized as a pathway on the potential energy surface. The twist-chair conformer represents the global energy minimum, and other conformations are accessible through transition states. The chair conformation is a key transition state in the interconversion between twist-chair forms.

Experimental Protocols

The characterization of azepane conformations relies on a combination of experimental and computational techniques. The two primary experimental methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Variable Temperature NMR (VT-NMR) Spectroscopy

Objective: To study the dynamic conformational equilibria of the azepane ring in solution and to determine the energetic barriers of interconversion.

Methodology:

-

Sample Preparation: A solution of the azepane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) in a high-quality NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio.

-

Initial Spectrum Acquisition: A standard ¹H and/or ¹³C NMR spectrum is acquired at ambient temperature to serve as a reference.

-

Low-Temperature Studies: The temperature of the NMR probe is gradually lowered in increments (e.g., 10-20 K). At each temperature, the sample is allowed to equilibrate for a set period (e.g., 5-10 minutes) before acquiring a spectrum.

-

Coalescence Temperature Determination: As the temperature is lowered, separate signals for the different conformers may appear from the initially averaged signals. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).

-

Lineshape Analysis: A more detailed analysis involves simulating the NMR lineshapes at different temperatures to extract the rate constants (k) for the conformational exchange.

-

Eyring Equation Application: The Gibbs free energy of activation (ΔG‡) for the ring inversion process can be calculated from the rate constant at the coalescence temperature using the Eyring equation.

Single-Crystal X-ray Crystallography

Objective: To determine the precise solid-state conformation of an azepane derivative, providing accurate bond lengths, bond angles, and dihedral angles.

Methodology:

-

Crystal Growth: High-quality single crystals of the azepane compound are grown. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are refined against the experimental data to achieve the best possible fit.

-

Analysis: The final refined structure provides a detailed three-dimensional model of the molecule in the crystalline state, from which precise geometric parameters, including the conformation of the azepane ring, can be extracted. The stereochemistry of chiral centers can also be unambiguously determined.[2]

Computational Modeling Workflow

Computational chemistry is an indispensable tool for mapping the potential energy surface of the azepane ring and for complementing experimental data.

This comprehensive approach, integrating experimental data with high-level computational modeling, provides a robust understanding of the conformational preferences of the azepane ring system. Such knowledge is critical for the rational design of novel therapeutics, enabling the optimization of ligand-receptor interactions and the fine-tuning of the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.

References

Azepane Derivatives: A Technical Guide to Therapeutic Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic scaffold, azepane, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional conformation allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties for a wide range of biological targets. This technical guide provides an in-depth overview of the current understanding of the therapeutic targets and mechanisms of action of azepane derivatives, with a focus on oncology and central nervous system (CNS) disorders.

Key Therapeutic Targets and Mechanisms of Action

Azepane derivatives have demonstrated significant potential across multiple therapeutic areas, primarily through the inhibition of key enzymes and modulation of receptor activity. The main areas of investigation include:

-

Oncology: A significant focus has been on the development of azepane-based inhibitors of protein kinases and phosphatases that are critical in cancer cell signaling pathways.

-

Central Nervous System (CNS) Disorders: The azepane scaffold is being explored for its ability to modulate the activity of neurotransmitter transporters and receptors, offering potential treatments for a variety of neurological and psychiatric conditions.[1]

The following sections will delve into the specific targets, present quantitative data on the activity of various derivatives, detail the experimental protocols used to determine these activities, and visualize the key signaling pathways involved.

Data Presentation: Quantitative Inhibitory Activities

The therapeutic potential of azepane derivatives is underscored by their potent inhibitory activity against various biological targets. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for representative compounds.

Table 1: Inhibitory Activity of Azepane Derivatives against Protein Kinases

| Compound Class | Target Enzyme | Key Derivative Example | IC50 (nM) | Reference |

| (-)-Balanol-derived | Protein Kinase Bα (PKBα/Akt1) | (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester | 5 | [2] |

| Optimized Amide Isostere | Protein Kinase Bα (PKBα/Akt1) | N-{(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl}-isonicotinamide | 4 | [2] |

Table 2: Inhibitory Activity of Azepane Derivatives against Protein Tyrosine Phosphatases

| Compound Class | Target Enzyme | Key Derivative Example | IC50 (nM) | Reference |

| Azepane-containing small molecule | PTPN2/PTPN1 | Compound 4 (unspecified structure) | Not specified, nanomolar potency | [3] |

| Thiadiazolidinone dioxide derivative | PTPN2 | A-650 | 3.9 | [4] |

| Thiadiazolidinone dioxide derivative | PTPN1 | A-650 | 2.8 | [4] |

| Small molecule inhibitor | PTPN2 | PTP inhibitor XIX | 950 | [5] |

Table 3: Activity of Azepane Derivatives on CNS Targets

| Compound Class | Target | Key Derivative Example | IC50 / Ki (nM) | Reference |

| N-Benzylated bicyclic azepane | Norepinephrine Transporter (NET) | (R,R)-1a | IC50 = 60 | [6] |

| N-Benzylated bicyclic azepane | Dopamine Transporter (DAT) | (R,R)-1a | IC50 = 230 | [6] |

| N-Benzylated bicyclic azepane | Serotonin Transporter (SERT) | (R,R)-1a | IC50 = 250 | [6] |

| 2,3,4,7-tetrahydro-1H-azepine | Norepinephrine Transporter (NET) | Compound 8b | Ki = 1.6 | [2] |

| 2,3,4,7-tetrahydro-1H-azepine | Dopamine Transporter (DAT) | Compound 8b | Ki = 2.8 | [2] |

| 2,3,4,7-tetrahydro-1H-azepine | Serotonin Transporter (SERT) | Compound 8b | Ki = 24 | [2] |

| Tricyclic azepine | 5-HT6 Receptor | Not specified | High affinity | [1] |

Signaling Pathways and Visualization

A deep understanding of the molecular pathways targeted by azepane derivatives is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling cascades.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Azepane derivatives have been developed as potent inhibitors of Akt (also known as Protein Kinase B or PKB).

References

- 1. Tricyclic azepine derivatives as selective brain penetrant 5-HT6 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The PTPN2/PTPN1 inhibitor ABBV-CLS-484 unleashes potent anti-tumour immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmbreports.org [bmbreports.org]

- 6. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthetic Routes to Azepane-4-carbonitrile: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Azepane-4-carbonitrile, a valuable building block in medicinal chemistry. The following sections outline a reliable synthetic pathway, present detailed experimental procedures, and summarize key data in a structured format.

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its seven-membered saturated heterocyclic ring, the azepane core, offers a flexible scaffold that can be functionalized to interact with a variety of biological targets. The nitrile group at the 4-position serves as a versatile handle for further chemical transformations, enabling the introduction of diverse functional groups. This document outlines a robust and well-documented synthetic route starting from the commercially available N-Boc-azepan-4-one.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from N-Boc-protected azepan-4-one. The overall strategy involves the conversion of the ketone to the corresponding carboxylic acid, followed by amidation and subsequent dehydration to the nitrile. The final step involves the removal of the Boc protecting group to yield the target compound, typically as a hydrochloride salt.

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid

This step involves the conversion of the commercially available N-Boc-azepan-4-one to the corresponding carboxylic acid. A common method for this transformation is a ring expansion reaction followed by oxidation.

Protocol:

-

To a solution of N-Boc-azepan-4-one (1.0 eq) in a suitable solvent such as methanol is added p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq) and sodium cyanide (0.1 eq).

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The solvent is removed under reduced pressure, and the residue is hydrolyzed with aqueous HCl to afford the crude carboxylic acid.

-

The crude product is purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | N-Boc-azepan-4-one |

| Key Reagents | TosMIC, NaCN, HCl |

| Solvent | Methanol, Water |

| Reaction Time | 24-48 hours |

| Temperature | Room Temperature |

| Typical Yield | 70-85% |

Step 2: Synthesis of tert-Butyl 4-(aminocarbonyl)azepane-1-carboxylate

The carboxylic acid is then converted to the primary amide. This is a standard amidation reaction.

Protocol:

-

To a solution of 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) at 0 °C, add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add a solution of ammonia in a suitable solvent (e.g., 7N ammonia in methanol) (5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

| Parameter | Value |

| Starting Material | 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid |

| Key Reagents | HATU, DIPEA, Ammonia |

| Solvent | Dichloromethane |

| Reaction Time | 12-24 hours |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 80-95% |

Step 3: Synthesis of tert-Butyl 4-cyanoazepane-1-carboxylate

The primary amide is dehydrated to the corresponding nitrile using a suitable dehydrating agent.

Protocol:

-

To a solution of tert-butyl 4-(aminocarbonyl)azepane-1-carboxylate (1.0 eq) and a base such as pyridine (3.0 eq) in an anhydrous solvent like DCM at 0 °C, add a dehydrating agent like trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

| Parameter | Value |

| Starting Material | tert-Butyl 4-(aminocarbonyl)azepane-1-carboxylate |

| Key Reagents | Trifluoroacetic anhydride, Pyridine |

| Solvent | Dichloromethane |

| Reaction Time | 1-3 hours |

| Temperature | 0 °C |

| Typical Yield | 85-95% |

Step 4: Synthesis of this compound Hydrochloride

The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product as a hydrochloride salt.

Protocol:

-

Dissolve tert-butyl 4-cyanoazepane-1-carboxylate (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a solution of hydrogen chloride in the same solvent (e.g., 4M HCl in dioxane) (10-20 eq).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The product can be purified by trituration with a suitable solvent like diethyl ether or by recrystallization.

| Parameter | Value |

| Starting Material | tert-Butyl 4-cyanoazepane-1-carboxylate |

| Key Reagent | Hydrogen Chloride (in dioxane or methanol) |

| Solvent | 1,4-Dioxane or Methanol |

| Reaction Time | 1-4 hours |

| Temperature | Room Temperature |

| Typical Yield | >95% |

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Detailed workflow for the synthesis of this compound.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |

| 1 | N-Boc-azepan-4-one | 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid | 243.30 | 70-85 | >95 |

| 2 | 1-(tert-butoxycarbonyl)azepane-4-carboxylic acid | tert-Butyl 4-(aminocarbonyl)azepane-1-carboxylate | 242.32 | 80-95 | >95 |

| 3 | tert-Butyl 4-(aminocarbonyl)azepane-1-carboxylate | tert-Butyl 4-cyanoazepane-1-carboxylate | 224.30 | 85-95 | >97 |

| 4 | tert-Butyl 4-cyanoazepane-1-carboxylate | This compound Hydrochloride | 160.65 | >95 | >98 |

Note: The provided yields and purities are typical and may vary depending on the specific reaction conditions and purification methods employed. It is recommended to monitor each reaction by appropriate analytical techniques (e.g., TLC, LC-MS, NMR) to ensure completion and purity. Characterization of the final product and intermediates should be performed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Application Notes and Protocols for the Synthesis of Azepanes via Ring Expansion Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepanes, seven-membered saturated nitrogen-containing heterocycles, are crucial structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. Their unique three-dimensional architecture provides access to novel chemical space, making them attractive scaffolds in drug discovery programs. Ring expansion reactions of readily available five- and six-membered ring systems offer a powerful and strategic approach to the synthesis of diverse and functionalized azepanes. This document provides detailed application notes and experimental protocols for key ring expansion methodologies employed in the synthesis of azepanes, including the Beckmann Rearrangement, Schmidt Reaction, Dowd-Beckwith Ring Expansion, Tiffeneau-Demjanov Rearrangement, and a modern photochemical approach.

Key Ring Expansion Methodologies for Azepane Synthesis

Several classical and modern organic reactions have been adapted for the synthesis of azepanes through the expansion of smaller ring systems. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and the nature of the starting material.

Beckmann Rearrangement

The Beckmann rearrangement is a well-established method for the conversion of oximes to amides. When applied to cyclic ketoximes, such as those derived from cyclohexanones, it yields lactams (cyclic amides), which can then be reduced to the corresponding azepanes. The archetypal example is the synthesis of ε-caprolactam, the precursor to Nylon 6, from cyclohexanone oxime.[1][2]

Reaction Principle: The reaction is typically catalyzed by acid, which promotes the rearrangement of the group anti-periplanar to the oxime's hydroxyl group to the nitrogen atom, with the concomitant expulsion of water.[3]

Experimental Protocol: Synthesis of ε-Caprolactam

-

Materials: Cyclohexanone oxime, Brønsted acidic ionic liquid (e.g., caprolactam-based), organic solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous sodium sulfate).

-

Procedure:

-

In a round-bottom flask, dissolve cyclohexanone oxime in the Brønsted acidic ionic liquid.

-

Heat the reaction mixture to 100 °C.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent such as ethyl acetate.[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude ε-caprolactam.

-

Purify the product by recrystallization or distillation.

-

Quantitative Data:

| Starting Material | Catalyst/Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| Cyclohexanone oxime | DETA-based ionic liquid | 100 | 20-60 min | ε-Caprolactam | Up to 99 | [4] |

| Cyclohexanone oxime | Caprolactam-based ionic liquid | 100 | - | ε-Caprolactam | High conversion & selectivity | [1] |

Logical Relationship: Beckmann Rearrangement for Azepane Synthesis

Caption: General workflow for azepane synthesis via Beckmann rearrangement.

Schmidt Reaction

The Schmidt reaction provides a direct route to amides from ketones using hydrazoic acid (HN₃) or an alkyl azide in the presence of a strong acid. For cyclic ketones, this reaction yields lactams, which are precursors to azepanes. The reaction is highly regioselective, with the migration of the larger alkyl group generally favored.[5]